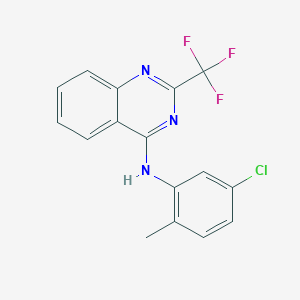

![molecular formula C16H25N3O2 B5509684 7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5509684.png)

7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of spiro compounds, including structures similar to 7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane, often involves intricate steps to achieve the desired stereochemistry and functional group positioning. While specific synthesis routes for this exact compound are not readily available, similar spiro compounds have been synthesized through various methods. For example, Mori and Ikunaka (1984) detailed the synthesis of stereoisomers of a spiro compound starting from ethyl (S)-lactate and dimethyl (S)-malate, employing dianion alkylation as a key step (Mori & Ikunaka, 1984). Another approach by Kuroyan et al. (1991) involved the use of NMR and mass spectrometry in the synthesis of a related 1-oxaspiro compound, showcasing the complexity and precision required in these synthesis processes (Kuroyan et al., 1991).

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by their cyclic components being connected through a single spiro atom, which in the case of oxa-azaspiro decanes, includes both oxygen and nitrogen atoms within the spiro framework. The stereochemistry and functional group placement are crucial for the compound's properties and reactivity. For instance, Zhang et al. (2016) discuss the regioselectivity and diastereoselectivity in the synthesis of alkylated 1-azaspiro[4.5]decanes, highlighting the importance of molecular structure in determining the compound's behavior (Zhang et al., 2016).

Chemical Reactions and Properties

Spiro compounds, including those with imidazole and oxa-aza components, participate in a variety of chemical reactions, influenced by their unique structural features. The presence of the imidazole ring, for example, can impart nucleophilic properties, while the spiro framework may affect the compound's overall reactivity and stability. Ogurtsov and Rakitin (2020) demonstrated a convenient synthesis pathway for an 8-oxa-2-azaspiro[4.5]decane derivative, illustrating the potential for functionalization and derivatization in these compounds (Ogurtsov & Rakitin, 2020).

Physical Properties Analysis

The physical properties of spiro compounds such as solubility, melting point, and crystallinity can vary widely depending on their specific molecular structure and substituents. These properties are crucial for determining the compound's applicability in various fields, from material science to pharmaceuticals. Research on similar compounds by Wen (2002) provides insights into the crystal structure and chiral nature of a spiro compound, which are essential for understanding its physical characteristics and potential applications (Wen, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's molecular structure. The presence of functional groups like the imidazole ring and the spiro linkage affects how these compounds undergo chemical reactions. For example, Li et al. (2020) explored the difluoroalkylation and dearomatization of N-benzylacrylamides, leading to difluoroalkylated spirocyclohexanone scaffolds, showcasing the chemical versatility of spiro compounds (Li et al., 2020).

Applications De Recherche Scientifique

Imidazole Derivatives in Medical Treatment

Fomepizole in Ethylene Glycol Poisoning : Fomepizole, an imidazole derivative, has been increasingly used in the treatment of ethylene glycol toxicity, demonstrating effectiveness in preventing renal injury by inhibiting the formation of toxic metabolites. This usage highlights the role of specific imidazole derivatives in acute medical interventions (Brent et al., 1999).

Antipsychotic Activity of Muscarinic Receptor Ligands : Certain muscarinic receptor ligands with imidazole structures have shown unexpected antipsychotic-like activities, indicating potential applications in the treatment of psychiatric disorders. This includes partial agonist effects at muscarinic receptors, suggesting a novel approach in medical treatment for conditions such as schizophrenia (Bymaster et al., 1998).

Imidazole Derivatives in Analytical Toxicology

- Misidentification of Glycols : The presence of imidazole derivatives in toxicological analyses can lead to the misidentification of substances, as seen in cases where 2,3-butanediol was incorrectly identified as ethylene glycol due to similarities in their gas chromatographic profiles. This emphasizes the importance of careful data scrutiny in toxicological analyses (Jones et al., 1991)

Imidazole Derivatives in Contact Allergy Research

- Imidazole Antimycotics and Contact Allergy : Research on contact allergy to imidazole antimycotics, including compounds like miconazole and clotrimazole, provides insight into the dermatological effects and sensitivities related to imidazole derivatives. This research is significant for understanding allergic reactions and developing safer topical treatments (Raulin & Frosch, 1988).

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, the future directions of “7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane” could be in the development of new drugs with various biological activities.

Propriétés

IUPAC Name |

3-(2-ethylimidazol-1-yl)-1-(2-oxa-9-azaspiro[4.5]decan-9-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-2-14-17-7-10-18(14)9-4-15(20)19-8-3-5-16(12-19)6-11-21-13-16/h7,10H,2-6,8-9,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTMIONJESNPHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCC(=O)N2CCCC3(C2)CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

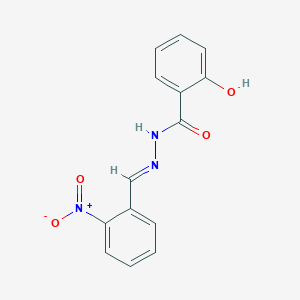

![2-phenyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5509608.png)

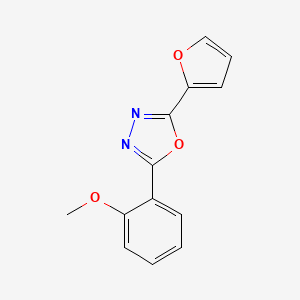

![3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5509612.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5509629.png)

![2-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5509632.png)

![5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5509637.png)

![N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5509644.png)

![8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5509655.png)

![N-{2-bromo-4-[N-(4,5-dihydro-1H-imidazol-2-yl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5509663.png)

![1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5509690.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)